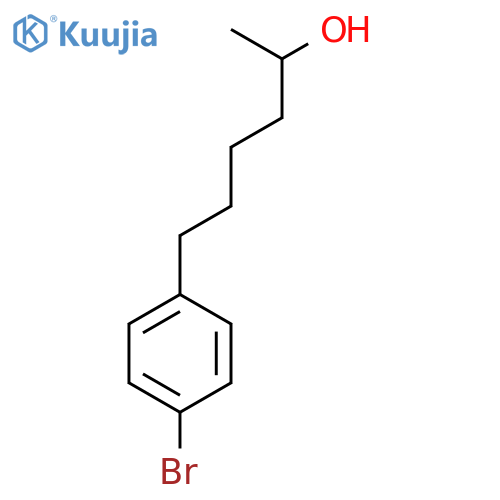

Cas no 2228518-75-8 (6-(4-bromophenyl)hexan-2-ol)

6-(4-bromophenyl)hexan-2-ol structure

商品名:6-(4-bromophenyl)hexan-2-ol

6-(4-bromophenyl)hexan-2-ol 化学的及び物理的性質

名前と識別子

-

- 6-(4-bromophenyl)hexan-2-ol

- EN300-1934896

- 2228518-75-8

-

- インチ: 1S/C12H17BrO/c1-10(14)4-2-3-5-11-6-8-12(13)9-7-11/h6-10,14H,2-5H2,1H3

- InChIKey: GDPZLLMXTMLHNB-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC(=CC=1)CCCCC(C)O

計算された属性

- せいみつぶんしりょう: 256.04628g/mol

- どういたいしつりょう: 256.04628g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 14

- 回転可能化学結合数: 5

- 複雑さ: 141

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 20.2Ų

- 疎水性パラメータ計算基準値(XlogP): 3.9

6-(4-bromophenyl)hexan-2-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1934896-0.1g |

6-(4-bromophenyl)hexan-2-ol |

2228518-75-8 | 0.1g |

$678.0 | 2023-09-17 | ||

| Enamine | EN300-1934896-1.0g |

6-(4-bromophenyl)hexan-2-ol |

2228518-75-8 | 1g |

$1086.0 | 2023-05-31 | ||

| Enamine | EN300-1934896-10g |

6-(4-bromophenyl)hexan-2-ol |

2228518-75-8 | 10g |

$3315.0 | 2023-09-17 | ||

| Enamine | EN300-1934896-5.0g |

6-(4-bromophenyl)hexan-2-ol |

2228518-75-8 | 5g |

$3147.0 | 2023-05-31 | ||

| Enamine | EN300-1934896-2.5g |

6-(4-bromophenyl)hexan-2-ol |

2228518-75-8 | 2.5g |

$1509.0 | 2023-09-17 | ||

| Enamine | EN300-1934896-0.25g |

6-(4-bromophenyl)hexan-2-ol |

2228518-75-8 | 0.25g |

$708.0 | 2023-09-17 | ||

| Enamine | EN300-1934896-0.05g |

6-(4-bromophenyl)hexan-2-ol |

2228518-75-8 | 0.05g |

$647.0 | 2023-09-17 | ||

| Enamine | EN300-1934896-0.5g |

6-(4-bromophenyl)hexan-2-ol |

2228518-75-8 | 0.5g |

$739.0 | 2023-09-17 | ||

| Enamine | EN300-1934896-10.0g |

6-(4-bromophenyl)hexan-2-ol |

2228518-75-8 | 10g |

$4667.0 | 2023-05-31 | ||

| Enamine | EN300-1934896-1g |

6-(4-bromophenyl)hexan-2-ol |

2228518-75-8 | 1g |

$770.0 | 2023-09-17 |

6-(4-bromophenyl)hexan-2-ol 関連文献

-

Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712

-

Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610

-

Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562

-

Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458

-

Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952

2228518-75-8 (6-(4-bromophenyl)hexan-2-ol) 関連製品

- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)

- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)

- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)

- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)

- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)

- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)

- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)

- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量